3-bromo-5-ethoxyaniline hydrochloride
Description
Properties
CAS No. |
2503202-65-9 |
|---|---|
Molecular Formula |
C8H11BrClNO |
Molecular Weight |
252.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Conditions
Brominating agents such as liquid bromine (Br₂) or bromine in hydrobromic acid (HBr) are typically employed. The reaction is conducted in polar aprotic solvents like dichloromethane (DCM) or acetic acid at temperatures between 0°C and 25°C to minimize di-bromination byproducts. A stoichiometric ratio of 1:1 (aniline:bromine) ensures selectivity for mono-bromination. For example:
The exothermic nature of bromination necessitates slow reagent addition and active cooling to maintain temperature control.
Monitoring and Optimization
Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (1:4). Completion is indicated by the disappearance of the 5-ethoxyaniline spot (Rf ≈ 0.3) and the emergence of the product (Rf ≈ 0.6). Yields exceeding 85% are achievable with rigorous temperature control and stoichiometric precision.
Hydrochlorination to Form the Hydrochloride Salt
The brominated intermediate is converted to its hydrochloride salt to enhance stability and solubility. This step involves treating 3-bromo-5-ethoxyaniline with hydrochloric acid (HCl) under controlled conditions.
Acid-Base Reaction Mechanism
The free base form of 3-bromo-5-ethoxyaniline reacts with HCl in a polar solvent such as ethanol or diethyl ether:
A molar excess of HCl (1.2–1.5 equivalents) ensures complete protonation of the amine group. The reaction is typically conducted at room temperature to prevent decomposition.
Crystallization and Purification
The hydrochloride salt is isolated via crystallization by cooling the reaction mixture to 0–5°C , inducing precipitation. The crude product is then recrystallized from a hot ethanol/water mixture (3:1) to remove unreacted starting materials and byproducts. Post-crystallization, the compound exhibits a melting point of 210–215°C and >98% purity by high-performance liquid chromatography (HPLC).
Industrial-Scale Synthesis Considerations
Scaling the synthesis to industrial production requires modifications to accommodate larger volumes while maintaining efficiency.
Solvent and Reagent Selection
Industrial protocols prioritize cost-effective solvents like toluene or ethyl acetate over DCM due to environmental and safety concerns. Bromine alternatives such as N-bromosuccinimide (NBS) are occasionally used in flow reactors to enhance safety and reduce waste.
Process Optimization
Key parameters for scalability include:
-
Residence time : Extended reaction times (8–12 hours) in batch reactors to ensure complete conversion.
-
Temperature gradients : Gradual warming from 0°C to 25°C during bromination to balance reaction rate and selectivity.
-
Neutralization of HBr : Capturing excess HBr gas using alkaline scrubbers to comply with emissions regulations.
Analytical Characterization
Post-synthesis characterization validates the structural integrity and purity of this compound.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.25 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.50 (br s, 2H, -NH₂), 1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
-
IR (KBr) : Peaks at 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C stretch), and 560 cm⁻¹ (C-Br stretch).
Purity Assessment
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity ≥98%, with retention times of 8.2 minutes for the target compound and 6.7 minutes for residual 5-ethoxyaniline.
Chemical Reactions Analysis
3-bromo-5-ethoxyaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form azo compounds or other complex structures.
Common reagents used in these reactions include bromine, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-ethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-bromo-5-ethoxyaniline hydrochloride with structurally related halogenated aniline derivatives, emphasizing substituent effects, molecular properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects :
- The ethoxy group (–OCH₂CH₃) in this compound provides greater solubility in polar solvents compared to methyl or chloro analogs .
- Halogen positioning (e.g., bromine at 3 vs. 5) alters electronic properties, impacting reactivity in coupling reactions or charge-transfer complexes .
Applications :
- Pharmaceuticals : Brominated anilines are precursors to antipsychotics (e.g., olanzapine analogs) and antidepressants (e.g., fluoxetine derivatives) .

- Agrochemicals : Chloro/fluoro substitutions improve pesticidal activity, while ethoxy groups may enhance bioavailability .
Stability :
- Hydrochloride salts (e.g., memantine HCl, benzydamine HCl) exhibit improved stability over free bases, a trait shared by this compound .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at C5, bromine at C3) through splitting patterns and coupling constants.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 252.54) and detects isotopic signatures of bromine .
- HPLC : Quantifies purity (>95%) and identifies residual solvents or unreacted starting materials .
Advanced Applications : X-ray crystallography resolves stereoelectronic effects of the hydrochloride salt on crystal packing, while DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies .
How does the ethoxy group at the 5-position influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Advanced Mechanistic Focus
The ethoxy group is a strong electron-donating substituent, activating the aromatic ring toward electrophiles. In NAS:
- Directing Effects : The -OCH₂CH₃ group directs incoming nucleophiles to the para position relative to itself (C5), but steric hindrance from bromine at C3 may favor meta substitution in certain cases.
- Solvent Effects : Protic solvents (e.g., ethanol) stabilize transition states via hydrogen bonding, accelerating substitution at elevated temperatures (60–80°C).
- Competing Pathways : Competing elimination (e.g., dehydrohalogenation) can occur if base strength or temperature is excessive. Kinetic studies under varying pH and solvent systems are recommended to map dominant pathways .
How should researchers address contradictory data in synthetic yields or by-product profiles across different methodologies?
Q. Advanced Data Analysis
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., bromine equivalents, reaction time) and identify interactions affecting yield.
- By-Product Characterization : LC-MS or GC-MS profiles can trace impurities to specific steps (e.g., incomplete bromination or hydrolysis of the ethoxy group).
- Statistical Validation : Apply ANOVA or t-tests to compare yields from replicate runs. For example, a 15% yield difference between two methods may reflect solvent polarity effects rather than catalyst efficiency .
What role does this compound play as an intermediate in synthesizing bioactive molecules, and what coupling strategies are most effective?
Q. Advanced Application Focus
- Suzuki-Miyaura Coupling : The bromine moiety enables palladium-catalyzed cross-coupling with boronic acids to generate biaryl structures. For example, coupling with pyridinylboronic acids yields heterocyclic analogs for kinase inhibitor development.
- Buchwald-Hartwig Amination : Facilitates C-N bond formation with aryl halides, producing diamines for antimicrobial agents.
- Challenges : The ethoxy group may require protection (e.g., silylation) during harsh conditions. Computational modeling (e.g., docking studies) can prioritize target derivatives for biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

